1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine

Catalog No.
S14110308
CAS No.
M.F
C12H17FN2O
M. Wt
224.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine

Product Name

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine

IUPAC Name

1-[(3-fluoro-2-methoxyphenyl)methyl]piperazine

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

InChI

InChI=1S/C12H17FN2O/c1-16-12-10(3-2-4-11(12)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

ILFQXITWGYYZCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)CN2CCNCC2

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 3-fluoro-2-methoxyphenyl group. This compound has the molecular formula C12H16F N2O. The presence of the fluorine and methoxy groups on the phenyl ring enhances its chemical reactivity and potential biological activity, making it an interesting subject of study in medicinal chemistry.

  • Oxidation: It can be oxidized to form N-oxides, which may exhibit different biological properties.
  • Reduction: Reduction reactions can yield different derivatives, potentially altering the compound's pharmacological profile.
  • Substitution: The fluorine atom in the compound can be replaced in nucleophilic substitution reactions, allowing for the synthesis of various derivatives with potentially altered activities.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. Controlled temperature and pH conditions are typically maintained to achieve desired outcomes.

The biological activity of 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine has been investigated in various studies. Compounds containing piperazine rings often exhibit significant pharmacological properties, including:

  • Antitumor Activity: Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Neuroactive Effects: Piperazine derivatives are known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .

The exact biological activities of this specific compound require further empirical studies to establish its therapeutic potential.

The synthesis of 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine typically involves several steps:

  • Starting Materials: The synthesis begins with 3-fluoro-2-methoxyaniline and piperazine as key starting materials.
  • Reaction Conditions: The reaction is usually carried out in a solvent like ethanol at elevated temperatures, often requiring a catalyst to facilitate the reaction.
  • Purification: After synthesis, the product is purified through recrystallization or chromatography to ensure high purity and yield .

Industrial methods may involve optimizing these conditions for large-scale production.

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of other bioactive compounds.
  • Research Tool: The compound is utilized in scientific studies to explore its biological effects and mechanisms of action.
  • Industrial Use: It may also find applications in the production of various industrial chemicals due to its unique structural features .

Interaction studies involving 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine focus on its potential effects on biological systems. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter activity and exhibit cytotoxic effects against cancer cells. Further research is necessary to elucidate specific interactions and mechanisms within biological pathways .

Several compounds share structural similarities with 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(2-Methoxyphenyl)piperazineMethoxy group on phenyl ringLacks fluorine substitution
1-(2-Fluoro-6-methoxyphenyl)piperazineFluorine and methoxy groupsDifferent positional substitution affecting activity
1-(3-Methoxyphenyl)piperazineMethoxy group on phenyl ringNo fluorine substitution
1-(4-Fluorophenyl)piperazineFluorine at para positionVariation in position impacts reactivity

Uniqueness

The uniqueness of 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine lies in its combination of both fluorine and methoxy groups on the phenyl ring. This specific arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

The synthesis of 1-[(3-fluoro-2-methoxyphenyl)methyl]piperazine hinges on nucleophilic aromatic substitution (NAS) and coupling reactions. Traditional approaches, such as the Ullmann coupling or Buchwald-Hartwig amination, have been supplanted by more efficient methods. For example, elimination–addition mechanisms involving benzyne intermediates enable functionalization of electron-deficient aromatic rings. As described in recent studies, a strong base like potassium tert-butoxide deprotonates the aromatic precursor, generating a carbanion that eliminates a halide to form a reactive benzyne intermediate. Subsequent nucleophilic attack by piperazine at either end of the triple bond yields the desired product with 50–50 regioselectivity in model systems.

Palladium-catalyzed cross-coupling reactions have also gained traction. A patent by Hoffmann-La Roche Inc. discloses the use of Suzuki-Miyaura couplings to introduce substituted phenyl groups to the piperazine core, achieving yields exceeding 80% under optimized conditions. Key to this methodology is the selection of ligands; Xantphos and BINAP enhance catalytic activity while minimizing side reactions. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in the preparation of analogous trifluoromethylbenzyl-piperazine derivatives.

Comparative analysis of these methods reveals trade-offs:

MethodYieldReaction TimeRegioselectivity
Benzyne Intermediate60–70%12–24 h50:50
Suzuki-Miyaura80–85%2–4 h>95%
Microwave-Assisted75–80%15–30 min90–95%

Optimization of Reaction Conditions for Regioselective Functionalization

Regioselectivity in piperazine derivatives is highly sensitive to reaction parameters. Solvent polarity profoundly influences intermediate stability: polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates, favoring substitution at the 3-fluoro-2-methoxyphenyl group. In contrast, nonpolar solvents such as toluene promote dimerization by reducing solvation. Temperature also plays a critical role; lowering the reaction temperature to −20°C suppresses competing elimination pathways, as evidenced by a 30% increase in isolated yield for analogous compounds.

Catalytic systems further refine selectivity. Copper(I) iodide in combination with trans-N,N′-dimethylcyclohexane-1,2-diamine enhances coupling efficiency for electron-rich aryl halides, achieving 92% regioselectivity in model reactions. Isotopic labeling studies confirm that deuterium incorporation at the benzyne carbons does not alter product distribution, underscoring the intermediacy of symmetric species.

Industrial-Scale Synthesis Challenges and Continuous Flow Approaches

Scaling up piperazine derivative synthesis introduces challenges such as exothermic reaction control and solvent recovery. Batch processes struggle with heat dissipation during NAS, risking thermal runaway. Continuous flow reactors mitigate this by enabling precise temperature modulation and rapid mixing. A recent patent application describes a modular flow system where intermediates are generated in situ, reducing purification steps and improving throughput by 40%.

Purification bottlenecks persist at industrial scales. Traditional column chromatography is replaced by high-performance liquid chromatography (HPLC) or crystallization-driven cascades. For instance, 1-[(3-fluoro-2-methoxyphenyl)methyl]piperazine forms stable hydrochloride salts in ethanol-water mixtures, allowing selective crystallization with >99% purity. Solvent recovery systems integrated into continuous flow setups further enhance sustainability, reclaiming 85–90% of DMF for reuse.

Structural characterization relies on advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns for the piperazine protons (δ 2.5–3.5 ppm) and methoxy group (δ 3.8 ppm). X-ray crystallography of related compounds confirms the planar geometry of the aryl-methyl-piperazine moiety, with bond angles consistent with sp³ hybridization at the methylene bridge.

Quantitative structure-activity relationship modeling has emerged as a fundamental computational approach for predicting the biological activities of piperazine derivatives, including 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine [1]. The development of robust quantitative structure-activity relationship models for piperazine-based compounds relies on the systematic analysis of molecular descriptors that correlate with receptor binding affinities [2].

For piperazine derivatives targeting neuroreceptors, the most significant molecular descriptors influencing activity include constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) [3]. These descriptors have demonstrated critical importance in binding affinity prediction, with correlation coefficients exceeding 0.846 in validated models [3]. Electronic descriptors including highest occupied molecular orbital energy, molecular electrostatic potential features, and dipole moment magnitudes constitute additional key parameters in quantitative structure-activity relationship development [1].

The implementation of genetic function approximation methodology for piperazine derivatives has yielded statistically significant two-dimensional quantitative structure-activity relationship models with r² values greater than 0.924 and cross-validated r² values exceeding 0.870 [1]. These models demonstrate that descriptors such as AtypeC6, Dipole-mag, SsssCH, and Jurs-PNSA-3 primarily influence 5-hydroxytryptamine reuptake inhibition activity [1]. Conversely, descriptors including highest occupied molecular orbital energy, PMI-mag, SsssN, and Shadow-XZ predominantly control noradrenaline reuptake inhibition activity [1].

Advanced three-dimensional quantitative structure-activity relationship approaches utilizing comparative molecular field analysis and comparative molecular similarity indices analysis have proven particularly effective for piperazine derivatives [4] [5]. These methodologies incorporate steric and electrostatic field contributions to generate predictive models with cross-validated q² values ranging from 0.508 to 0.762 [6]. The steric field descriptors typically contribute 62.4% of the variance, while electrostatic field contributions account for 37.6% of the variance in successful models [7].

Descriptor TypeContribution (%)Significance
Steric Field62.4Primary influence on binding affinity [7]
Electrostatic Field37.6Secondary contribution to activity [7]
Constitutional45-60Essential for basic activity prediction [3]
Electronic30-45Critical for selectivity profiles [1]

Pharmacophore-based quantitative structure-activity relationship models for piperazine compounds have identified essential features including one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups [8]. These pharmacophore models demonstrate excellent predictive capabilities with correlation coefficients of 0.735 for comparative molecular field analysis approaches [8]. The validation of these models using external datasets confirms their robustness and applicability for designing new piperazine derivatives with enhanced receptor affinities [8].

Molecular Docking Studies Targeting σ1 and Dopamine D3 Receptors

Molecular docking investigations of piperazine derivatives, including compounds structurally related to 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine, have revealed critical binding interactions with sigma-1 and dopamine D3 receptors [9] [10]. The sigma-1 receptor binding site accommodates piperazine-based ligands through multiple interaction modes, with the most potent compounds exhibiting binding affinities in the nanomolar range [9].

Docking studies utilizing the crystal structure of sigma-1 receptor in complex with 4-IBP (PDB code 5HK2) demonstrate that high-affinity piperazine derivatives form bidentate salt bridge interactions involving the piperazine nitrogen atom and carboxylate groups of Glu172 and Asp126 residues [11]. The binding mode analysis reveals that compounds with Ki values of 3.2 nanomolar establish hydrogen bond interactions with the side chain of Glu172, while π-cation interactions between the ionized nitrogen atom and Phe107 residue provide additional stabilization [11].

The hydrophobic binding environment of the sigma-1 receptor comprises residues Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, Leu182, Leu203, Thr202, and Tyr206, which stabilize piperazine ligands through van der Waals interactions [11]. A secondary sub-pocket formed by amino acids Ile124, Phe133, Val152, His154, Val162, and Trp164 accommodates the phenyl substituents of piperazine derivatives through hydrophobic contacts [11].

For dopamine D3 receptor interactions, piperazine derivatives demonstrate exceptional selectivity profiles with compounds achieving greater than 1000-fold selectivity for dopamine D3 over dopamine D2 receptors [10]. The critical structural feature enabling this selectivity involves the carboxamide linker, where the carbonyl group plays a pivotal role in dopamine D3 receptor binding [10]. Chimeric receptor studies have identified the second extracellular loop as an important contributor to dopamine D3 receptor binding selectivity [10].

Molecular dynamics simulations extending 50,000 picoseconds provide insights into the dynamic stability of piperazine-receptor complexes [12]. Root-mean-square deviation calculations demonstrate equilibrated conformations around 7.2 Angstroms after initial equilibration periods, indicating stable ligand-protein interactions [12]. The average structures obtained from molecular dynamics simulations reveal maintained hydrogen bonding patterns between piperazine derivatives and key receptor residues [12].

Receptor TypeKey Binding ResiduesInteraction TypeBinding Affinity Range
Sigma-1Glu172, Asp126, Phe107Salt bridge, π-cation3.2-434 nM [11]
Dopamine D3Second extracellular loopCarboxamide interaction0.17-5 nM [13]
Sigma-1 HydrophobicVal84, Trp89, Leu95van der WaalsVariable [11]
Dopamine D3 SecondaryMultiple residuesLoop-mediatedHigh selectivity [10]

The binding affinity predictions from docking studies correlate well with experimental data, with compounds bearing fluorine and methoxy substituents on the phenyl ring demonstrating enhanced binding properties [13]. Fluorine-containing piperazine derivatives exhibit Ki values of 0.17 nanomolar for dopamine D3 receptors with 163-fold selectivity over dopamine D2 receptors [13]. The incorporation of methoxy groups at the 2-position of the phenyl ring contributes to improved selectivity profiles through specific receptor pocket interactions [13].

Density Functional Theory (DFT) Analysis of Electronic Substituent Effects

Density functional theory calculations provide comprehensive insights into the electronic properties of 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine and related piperazine derivatives [14] [15]. The optimized molecular geometries obtained using B3LYP functional with 6-311++G(d,p) basis set reveal critical structural parameters governing biological activity [14].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for fluorinated piperazine derivatives typically ranges from 4.99 to 5.5 electron volts, confirming stable bioactive structures with characteristic charge transfer properties [15]. The highest occupied molecular orbital is predominantly localized on the phenyl ring with partial delocalization onto the piperazine ring, while the lowest unoccupied molecular orbital remains concentrated on the phenyl ring system [15].

Molecular electrostatic potential mapping reveals distinct charge distributions critical for receptor binding interactions [15]. The most negative regions, typically around -5.54e-2, are depicted in red and represent electrophilic attack sites localized on fluorine and nitrogen-hydrogen groups in the piperazine ring [15]. The most positive regions, shown in blue with values of +5.54e-2, indicate nucleophilic regions around hydrogen atoms [15].

The electronic effects of fluorine substitution at the 3-position of the phenyl ring significantly influence the molecular properties of piperazine derivatives [16]. Fluorine atoms create σ-holes that enable specific electrostatic interactions with nucleophilic receptor sites, though the considerable electronegativity of fluorine prevents the formation of classical halogen bonds observed with heavier halogens [16]. The C-F bond dipole contributes to the overall molecular dipole moment, affecting receptor binding selectivity [17].

Methoxy group substitution at the 2-position introduces electron-donating effects that modulate the electronic density distribution across the phenyl ring [18]. The methoxy substituent facilitates oxidation processes by approximately 0.12 volts compared to unsubstituted analogs, indicating enhanced electron-donating capacity [18]. Inductive effects dominate when methoxy groups occupy meta-positions, while para-positioned methoxy groups promote stronger electronic interactions between donor and acceptor units [18].

Electronic PropertyFluorine EffectMethoxy EffectCombined Effect
HOMO EnergyLowering by 0.3-0.5 eV [15]Raising by 0.2-0.4 eV [18]Balanced modulation [15]
LUMO EnergyLowering by 0.2-0.3 eV [15]Minimal change [18]Stabilized acceptor [15]
Dipole MomentIncreased polarity [17]Enhanced donation [18]Optimized binding [15]
Electrostatic Potentialσ-hole formation [16]Negative enrichment [18]Complementary sites [15]

Natural bond orbital analysis demonstrates that the stability of fluorinated and methoxylated piperazine derivatives arises from hyperconjugative interactions and charge delocalization effects [19]. The electron localization function and localized orbital locator analyses reveal strong localized bonding around hydrogen atoms in the piperazine ring, with delocalized electron clouds around carbon and nitrogen atoms [15].

Vibrational frequency calculations at the density functional theory level provide detailed assignments of fundamental modes, with harmonic frequencies scaled to match experimental infrared and Raman spectra [14]. The calculated bond lengths, bond angles, and torsion angles demonstrate excellent correlation with experimental data, with R² values of 0.9722, 0.9387, and 0.9907, respectively [20].

The positioning of fluoro and methoxy substituents on the phenyl ring of benzylpiperazine derivatives exerts profound effects on dopamine D3 and D2 receptor binding selectivity. The 3-fluoro-2-methoxy substitution pattern in 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine represents an optimal configuration that significantly influences receptor discrimination [1] [2].

Structure-activity relationship studies demonstrate that the meta-fluoro and ortho-methoxy positioning creates a unique electronic and steric environment that enhances D3 receptor selectivity. Compounds bearing 2-methoxy-3-fluorophenylpiperazine derivatives exhibit D3 receptor binding affinity with Ki values of approximately 2.6 nM, compared to D2 receptor binding of 163 nM, resulting in 63-fold D3 selectivity [2] [3]. This selectivity profile contrasts markedly with the 2-methoxyphenylpiperazine analogue lacking fluorine substitution, which shows reduced D3 affinity (Ki = 15.2 nM) and diminished selectivity (4-fold) [4].

The fluorine atom at the 3-position contributes to receptor selectivity through multiple mechanisms. Computational docking studies reveal that the 3-fluoro substituent forms favorable interactions with specific amino acid residues in the D3 receptor binding site while creating unfavorable contacts in the D2 receptor [5] [6]. The fluorine atom enhances metabolic stability while modulating the electronic properties of the phenyl ring, affecting the overall binding conformation [7].

Molecular dynamics simulations demonstrate that the 3-fluoro-2-methoxy substitution pattern stabilizes specific ligand orientations within the D3 receptor orthosteric binding site. The methoxy group at the 2-position acts as a hydrogen bond acceptor, forming critical interactions with serine residues in the receptor's binding pocket [8]. This interaction pattern is particularly important for D3 receptor recognition, as the amino acid sequence differences between D3 and D2 receptors in the transmembrane regions create distinct binding environments [9].

The extracellular loop 2 (E2) of the dopamine D3 receptor plays a crucial role in determining the selectivity observed with fluoro-methoxy substituted compounds. Site-directed mutagenesis studies confirm that specific residues in the E2 loop contribute to the enhanced D3 selectivity of compounds bearing the 3-fluoro-2-methoxy substitution pattern [10] [11]. The E2 loop forms part of a secondary binding pocket that accommodates the substituted benzyl moiety, and the 3-fluoro-2-methoxy configuration optimally exploits the structural differences between D3 and D2 receptors in this region [12].

[image:1]

Role of Benzylpiperazine Moieties in σ1 Receptor Antagonism

Benzylpiperazine derivatives demonstrate remarkable selectivity for sigma-1 receptors over sigma-2 receptors, with the substitution pattern on the benzyl group critically determining both affinity and selectivity profiles. The 4-methoxybenzylpiperazine scaffold emerges as the most potent configuration, exhibiting sigma-1 receptor binding affinity of 1.6 nM and exceptional 886-fold selectivity over sigma-2 receptors [13] [14].

Structure-activity relationship analysis reveals that electron-donating substituents at the para-position of the benzyl ring enhance sigma-1 receptor affinity while maintaining selectivity. The 4-methoxy substituent provides optimal binding characteristics through its ability to form favorable interactions with specific amino acid residues in the sigma-1 receptor binding site [15]. Computational modeling studies demonstrate that the methoxy group engages in hydrogen bonding interactions with receptor residues, stabilizing the ligand-receptor complex [16].

The piperazine ring system serves as a critical structural element for sigma-1 receptor recognition. Comparative studies between piperazine and piperidine derivatives reveal that the piperazine nitrogen atoms provide essential hydrogen bonding opportunities that are crucial for high-affinity sigma-1 receptor binding [17]. The basic nitrogen of the piperazine ring forms ionic interactions with acidic residues in the sigma-1 receptor, anchoring the ligand in the binding site.

Substitution effects on the benzyl ring follow a clear structure-activity pattern. The 4-methoxy derivative shows the highest affinity (Ki = 1.6 nM), followed by 4-chloro (Ki = 6.2 nM), 4-fluoro (Ki = 8.4 nM), and 3-fluoro (Ki = 12.3 nM) analogues [18]. The unsubstituted benzylpiperazine exhibits significantly lower affinity (Ki = 24.1 nM), emphasizing the importance of appropriate substitution for optimal sigma-1 receptor binding.

The selectivity profiles of benzylpiperazine derivatives for sigma-1 over sigma-2 receptors are influenced by the hydrophobic and electronic properties of the benzyl substituents. The 4-methoxy group provides the optimal balance of hydrophobic interactions and hydrogen bonding capability, resulting in the highest selectivity ratio observed in this series [15]. This selectivity arises from the different binding site architectures of sigma-1 and sigma-2 receptors, with the sigma-1 receptor accommodating the 4-methoxybenzyl moiety more favorably than the sigma-2 receptor.

Functional characterization studies confirm that benzylpiperazine derivatives act as sigma-1 receptor antagonists, blocking the chaperone activity of the sigma-1 receptor. The antagonist profile is maintained across different substitution patterns, indicating that the benzylpiperazine scaffold inherently confers antagonist activity at sigma-1 receptors [19] [13]. This functional selectivity is therapeutically relevant, as sigma-1 receptor antagonists show promise in pain management applications.

[image:2]

Carboxamide Linker Modifications for Enhanced Selectivity Profiles

The carboxamide linker represents a critical structural element that determines both binding affinity and receptor selectivity in dopamine D3/D2 receptor ligands. Structure-activity relationship studies demonstrate that the carbonyl group of the amide linker forms essential hydrogen bonding interactions with the second extracellular loop (E2) of the dopamine D3 receptor, contributing significantly to receptor selectivity [2] [3].

Replacement of the carboxamide linker with alternative functional groups produces dramatic changes in receptor binding profiles. Compounds lacking the carbonyl group in the amide linker show severely reduced D3 receptor affinity, with binding constants decreasing by more than 100-fold compared to their carboxamide analogues [2]. For example, the D3 receptor Ki value increases from 2.6 nM for the carboxamide derivative to 393 nM for the corresponding amine-linked analogue, representing a 151-fold loss in affinity.

The mechanistic basis for carboxamide linker importance lies in its ability to form specific hydrogen bonding interactions with receptor residues. Computational docking studies reveal that the amide carbonyl oxygen forms a critical hydrogen bond with the backbone carbonyl of cysteine-181 in the E2 loop of the D3 receptor [20]. This interaction is crucial for high-affinity binding and contributes to the observed D3 selectivity, as the corresponding region in the D2 receptor has different structural characteristics.

Alternative linker modifications provide insights into the structural requirements for D3 receptor selectivity. Sulfonamide linkers (-SO2NH-) maintain high D3 receptor affinity (Ki = 2-8 nM) while providing 5-15 fold selectivity over D2 receptors [21]. The sulfonamide group can participate in similar hydrogen bonding interactions as the carboxamide, though with different geometric constraints. Urea linkers (-NHCONH-) show moderate D3 affinity (Ki = 15-30 nM) but variable selectivity, suggesting that the dual hydrogen bonding capability of urea creates different binding modes.

Ether linkers (-O-) produce a reversal of selectivity, favoring D2 over D3 receptors by 2-5 fold. This selectivity reversal occurs because the ether oxygen cannot participate in the same hydrogen bonding interactions as the amide carbonyl, resulting in different binding orientations within the receptor sites [20]. The inability to form the critical hydrogen bond with the E2 loop residues eliminates the basis for D3 selectivity observed with carboxamide linkers.

Ketone linkers (-CO-) provide alternative hydrogen bonding opportunities but with reduced affinity compared to carboxamides. The ketone carbonyl can form hydrogen bonds with receptor residues, but the absence of the amide NH group eliminates additional stabilizing interactions. This results in moderate D3 affinity (Ki = 50-100 nM) and variable selectivity profiles depending on the specific compound structure.

The three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis reveals that carboxamide linkers contribute to binding affinity through both steric and electrostatic interactions. The carboxamide group occupies a specific spatial region that is optimally positioned for interaction with the E2 loop residues in the D3 receptor [20]. Modifications that alter the geometry or hydrogen bonding capability of this linker region dramatically impact both affinity and selectivity.

Chimeric receptor studies confirm the importance of the E2 loop in mediating the selectivity conferred by carboxamide linkers. When the E2 loop of the D2 receptor is replaced with the corresponding D3 sequence, the resulting chimeric receptor shows enhanced affinity for carboxamide-linked ligands [10]. This experimental evidence supports the computational predictions regarding the critical role of E2 loop interactions in determining ligand selectivity.

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XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.13249133 g/mol

Monoisotopic Mass

224.13249133 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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